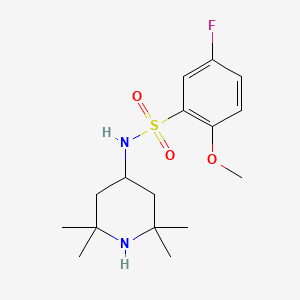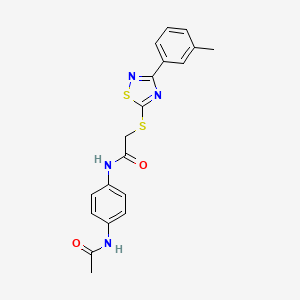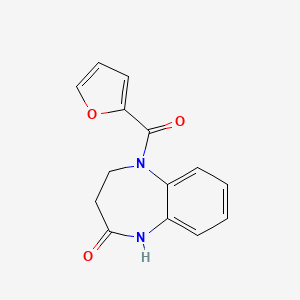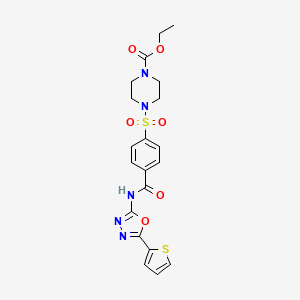
5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It is composed of a benzenesulfonamide core, with a fluorine atom and a methoxy group attached to the benzene ring, and a 2,2,6,6-tetramethylpiperidin-4-yl group attached to the sulfonamide nitrogen .
科学的研究の応用
Potent Photosensitizers for Photodynamic Therapy
Research indicates that benzenesulfonamide derivatives, when substituted into zinc(II) phthalocyanines, demonstrate remarkable properties as photosensitizers, which are crucial for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for Type II photosensitizers in cancer treatment through PDT. This application takes advantage of the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, highlighting their potential in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase Inhibition for Therapeutic Uses
Another significant area of application is the synthesis and evaluation of benzenesulfonamide derivatives as cyclooxygenase inhibitors. These compounds have been synthesized and assessed for their inhibitory activities on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain. Among these, certain derivatives have shown selectivity and potency for COX-2 inhibition, suggesting their potential use in developing new therapeutic agents for inflammation and pain relief. This research avenue explores the structure-activity relationships and pharmacokinetic properties of these compounds to optimize their therapeutic efficacy (Pal et al., 2003).
Synthesis of Novel Compounds for Various Therapeutic Applications
Further studies delve into the synthesis of novel compounds incorporating benzenesulfonamide moieties for a range of therapeutic applications. These include efforts to develop new anticancer agents, with certain derivatives demonstrating promising antiproliferative activity against various cancer cell lines. The exploration of these compounds involves detailed structure-activity relationship (SAR) studies to identify potent lead compounds for further development. The synthesis of these derivatives aims at harnessing their potential therapeutic benefits across different domains, including anticancer, antimicrobial, and anti-inflammatory applications (Motavallizadeh et al., 2014).
作用機序
Target of Action
Similar compounds have been used in the synthesis of anti-cancer drugs . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of anti-cancer drugs , it’s possible that it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death.
Biochemical Pathways
Given its potential use in the synthesis of anti-cancer drugs , it may affect pathways related to cell growth and proliferation.
Result of Action
If this compound is indeed used in the synthesis of anti-cancer drugs , its action could result in the inhibition of cell growth and proliferation, leading to cell death.
特性
IUPAC Name |
5-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMMGSKSTBCRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2849202.png)
![1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide](/img/structure/B2849203.png)
![(3aS)-1-cyclopropyl-3a,6,6-trimethyl-3a,6,7,8a-tetrahydro-1H-[1]benzofuro[2,3-b]pyrrole-2,4(3H,5H)-dione](/img/structure/B2849204.png)



![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)
![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2849213.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide](/img/structure/B2849216.png)
![6-Allyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849217.png)
![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)
